molecular formula C16H15NO B2797619 2-(2-methoxy-5-methylphenyl)-1H-indole CAS No. 58697-64-6

2-(2-methoxy-5-methylphenyl)-1H-indole

Cat. No.: B2797619
CAS No.: 58697-64-6
M. Wt: 237.302
InChI Key: IIKGIENOMFAECG-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)-1H-indole (CAS 58697-64-6) is a high-purity indole derivative supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C16H15NO and a molecular weight of 237.30 g/mol, is characterized by its specific structural configuration, which is of significant interest in organic synthesis and drug discovery . Indole derivatives are a cornerstone of medicinal chemistry due to their prevalence in biologically active molecules and natural products . Research on related methoxy-indole compounds has revealed promising biological activities, including neuroprotective properties in models of stroke and Alzheimer's disease, as well as potential applications in treating diabetes and cancer . The specific substitution pattern on the phenyl and indole rings in this compound makes it a valuable intermediate for constructing more complex molecular architectures and for studying structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should note the recommended storage conditions to maintain stability: keep the product in a dark place under an inert atmosphere at 2-8°C . Please refer to the associated Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-5-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-11-7-8-16(18-2)13(9-11)15-10-12-5-3-4-6-14(12)17-15/h3-10,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKGIENOMFAECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-methoxy-5-methylphenyl)-1H-indole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-methoxy-5-methylphenyl)-1H-indole , a specific derivative of the 2-arylindole class. This scaffold is a critical structural motif in medicinal chemistry, often serving as a pharmacophore for tubulin polymerization inhibitors, COX-2 inhibitors, and antimicrobial agents.

Chemical Identity & Structural Analysis

Core Identity
  • IUPAC Name: 2-(2-methoxy-5-methylphenyl)-1H-indole[1][2][3]

  • CAS Registry Number: 58697-64-6[2]

  • Molecular Formula: C₁₆H₁₅NO

  • Molecular Weight: 237.30 g/mol

  • SMILES: COc1ccc(C)cc1-c2cc3ccccc3n2[3]

Structural Pharmacophore Analysis

The molecule consists of an indole core substituted at the C2 position with a phenyl ring.[4] The phenyl ring bears two key substituents: a methoxy group at the ortho (C2') position and a methyl group at the meta (C5') position.

  • Atropisomerism & Conformation: The ortho-methoxy group introduces significant steric hindrance with the indole N-H or C3-H, forcing the phenyl ring to twist out of coplanarity with the indole scaffold. This non-planar conformation is a critical feature for biological activity, particularly in mimicking the twisted geometry of biaryl natural products like combretastatin A-4 (a tubulin inhibitor).

  • Electronic Effects:

    • Methoxy Group (-OCH₃): Acts as a Hydrogen Bond Acceptor (HBA) and an electron-donating group (EDG) via resonance, increasing electron density on the phenyl ring.

    • Methyl Group (-CH₃): Provides weak electron donation via hyperconjugation and increases local lipophilicity, potentially aiding in hydrophobic pocket binding (e.g., in COX-2 or kinase active sites).

    • Indole NH: Acts as a Hydrogen Bond Donor (HBD), essential for anchoring the molecule in receptor active sites (e.g., interacting with the backbone carbonyl of Valine/Leucine in kinase hinge regions).

Physicochemical Properties

The following properties are derived from experimental data of close structural analogs and computational consensus (ChemAxon/ACD/Labs algorithms).

PropertyValue / DescriptionRelevance
Physical State Off-white to pale yellow solidStandard for isolation/handling.
Melting Point 138–142 °C (Predicted)Indication of crystal lattice stability.
LogP (Octanol/Water) ~4.5 – 4.8High lipophilicity; suggests good membrane permeability but poor aqueous solubility.
Topological Polar Surface Area (TPSA) ~25 ŲLow TPSA indicates excellent blood-brain barrier (BBB) penetration potential.
Solubility DMSO (>20 mg/mL), Ethanol, DCMSoluble in organic solvents; requires formulation (e.g., liposomes) for aqueous delivery.
pKa (Indole NH) ~16.9Very weak acid; remains neutral at physiological pH.
Fluorescence λ_ex ~300 nm, λ_em ~360-400 nmIntrinsic fluorescence allows use as a probe in binding assays.

Synthetic Methodologies

Two primary routes are recommended for synthesizing this compound. Method A (Suzuki-Miyaura Coupling) is preferred for high modularity and yield, while Method B (Fischer Indole) is a classical alternative.

Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Recommended)

This convergent route couples a 2-haloindole with an arylboronic acid. It avoids the regioselectivity issues often seen in cyclization reactions.

Reagents:

  • Substrate A: 2-Bromo-1-(phenylsulfonyl)-1H-indole (N-protection prevents catalyst poisoning).

  • Substrate B: (2-Methoxy-5-methylphenyl)boronic acid.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

  • Degassing: Charge a reaction vial with Substrate A (1.0 equiv), Substrate B (1.2 equiv), and Base. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent mixture. Add Catalyst under Argon flow.[5]

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Deprotection: If N-protected, treat the crude intermediate with TBAF (in THF) or NaOH (in MeOH) at reflux to remove the phenylsulfonyl group.

  • Purification: Dilute with water, extract with EtOAc. Dry over MgSO₄. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Method B: Fischer Indole Synthesis

Useful for large-scale production where starting materials are cheap.

Reagents:

  • Phenylhydrazine hydrochloride.

  • 2'-Methoxy-5'-methylacetophenone.

  • Acid Catalyst: Polyphosphoric acid (PPA) or ZnCl₂ in acetic acid.

Protocol:

  • Hydrazone Formation: Reflux phenylhydrazine and the acetophenone in ethanol with catalytic acetic acid for 2 hours. Isolate the hydrazone.

  • Cyclization: Heat the hydrazone in PPA at 100–120°C for 2–4 hours.

  • Workup: Pour onto crushed ice. Neutralize with NaOH. Filter the precipitate.[6]

  • Note: This method may yield regioisomers if the hydrazine is substituted, but for unsubstituted hydrazine, it selectively yields the 2-arylindole.

Visualization: Synthesis & Structural Logic

G cluster_0 Suzuki-Miyaura Coupling Strategy ReactantA 2-Bromo-1-(phenylsulfonyl)indole Catalyst Pd(PPh3)4 / K2CO3 90°C, 12h ReactantA->Catalyst ReactantB (2-Methoxy-5-methylphenyl) boronic acid ReactantB->Catalyst Intermediate Protected Intermediate Catalyst->Intermediate C-C Bond Formation Deprotection Deprotection (NaOH/MeOH) Intermediate->Deprotection Product 2-(2-methoxy-5-methylphenyl)-1H-indole (Target) Deprotection->Product Yield > 75%

Figure 1: Convergent synthesis pathway via Palladium-catalyzed cross-coupling, ensuring regiochemical fidelity.

Biological Applications & Pharmacological Potential[5][6][7][8]

The 2-(2-methoxy-5-methylphenyl)-1H-indole structure acts as a privileged scaffold , meaning it is capable of binding to multiple disparate biological targets due to its favorable physicochemical properties and shape.

Tubulin Polymerization Inhibition (Anticancer)
  • Mechanism: The "twisted" biaryl configuration mimics the structure of Combretastatin A-4 . It binds to the colchicine-binding site of β-tubulin.

  • SAR Insight: The ortho-methoxy group is crucial. It sterically clashes with the indole ring, locking the molecule in a conformation that fits the hydrophobic pocket of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

COX-2 Inhibition (Anti-inflammatory)
  • Mechanism: 2-Arylindoles are known to inhibit Cyclooxygenase-2 (COX-2). The lipophilic 5-methyl group on the phenyl ring enhances binding to the hydrophobic channel of the COX-2 active site.

  • Selectivity: The specific substitution pattern (2-OMe, 5-Me) improves selectivity for COX-2 over COX-1 compared to unsubstituted 2-phenylindole, reducing gastrointestinal side effects.

Antibacterial Activity (MRSA)
  • Activity: Derivatives of 2-phenylindole have shown efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Mode of Action: These compounds often act as efflux pump inhibitors (EPIs), potentiating the activity of standard antibiotics (e.g., tetracycline) by preventing their expulsion from bacterial cells.

Synthetic Intermediate
  • Formylation: This compound is the direct precursor to 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carbaldehyde (via Vilsmeier-Haack reaction).

  • Carboxylation: Precursor to 2-(2-methoxy-5-methylphenyl)-1H-indole-3-carboxylic acid (CAS 1082289-73-3), a scaffold used in constructing more complex peptidomimetics.

References

  • National Science Foundation (NSF). (2022). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles.[5] (Discusses novel synthetic routes for 2-arylindoles). Retrieved from [Link]

  • MDPI. (2023).[4] Different Structures—Similar Effect: Substituted 2-Arylindoles as ALOX15 Inhibitors. (Highlights the pharmacophore relevance of methoxy-substituted 2-arylindoles). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-methylphenyl)-7-phenylmethoxy-1H-indole Data. (Structural analog comparison). Retrieved from [Link]

  • Reagentia. (n.d.). 2-(2-Methoxy-5-methylphenyl)-1H-indole Product Page.[1][2][3] Retrieved from [Link]

Sources

Role of methoxy groups in indole-based pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: The Strategic Role of Methoxy Groups in Indole-Based Pharmacophores

Executive Summary The indole scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for over 230 approved drugs. Within this framework, the methoxy group (-OCH₃) is not merely a passive substituent but a critical modulator of pharmacodynamics and pharmacokinetics.[1] This guide analyzes the methoxy group's dual role: as an electronic "tuner" that enhances π-system electron density and as a specific hydrogen-bond acceptor that defines receptor selectivity. We examine its application in melatoninergic agonists, tubulin polymerization inhibitors, and NSAIDs, providing actionable insights for lead optimization.

Part 1: Electronic & Physicochemical Modulation

The methoxy group exerts a profound influence on the indole ring's reactivity and binding properties through two competing mechanisms: inductive withdrawal (-I) and resonance donation (+R).

Electronic Tuning

While the oxygen atom is electronegative (inductive withdrawal), its lone pair electrons participate effectively in the π-conjugated system of the indole ring.

  • Resonance Dominance: The +R effect significantly outweighs the -I effect, making the methoxy group a strong Electron Donating Group (EDG).

  • Regioselectivity: A methoxy substituent at the C5 position enriches electron density at C3, the primary site for electrophilic aromatic substitution. This increases the nucleophilicity of the indole, facilitating reactions like Vilsmeier-Haack formylation or Mannich reactions during synthesis.

Physicochemical Impact[1][2][3][4]
  • Lipophilicity (LogP): Unlike a hydroxyl group (-OH), which is a hydrogen bond donor/acceptor, the methoxy group is solely an acceptor and is significantly more lipophilic. This modification is a standard strategy to improve blood-brain barrier (BBB) penetration in CNS-active drugs (e.g., Melatonin vs. Serotonin).

  • Solubility: While less polar than -OH, the methoxy group improves aqueous solubility compared to a methyl group or hydrogen, often aiding in the "drug-likeness" of the molecule.

Diagram 1: Electronic Resonance Effects The following diagram illustrates how the 5-methoxy group stabilizes the cationic intermediate during electrophilic attack at C3, explaining the enhanced reactivity.

IndoleResonance cluster_0 Electronic Effects of 5-Methoxy Group cluster_1 Physicochemical Consequence Meth Methoxy Oxygen (Lone Pair Donor) Ring Indole Ring (π-System) Meth->Ring +R Effect (Electron Donation) LogP Increased LogP (vs -OH) Meth->LogP Masks H-Bond Donor C3 C3 Position (Nucleophilic Center) Ring->C3 Increased Electron Density BBB Enhanced BBB Permeability LogP->BBB

Caption: Figure 1.[2][3][4] Mechanistic flow of methoxy-mediated electronic enrichment and lipophilicity modulation in indole pharmacophores.

Part 2: Pharmacodynamic Interactions & SAR

The methoxy group often serves as a "molecular anchor," forming critical hydrogen bonds with specific receptor residues.

Case Study: Melatoninergic Agonists

In melatonin (N-acetyl-5-methoxytryptamine), the 5-methoxy group is non-negotiable for high-affinity binding to MT1 and MT2 receptors.

  • Mechanism: The oxygen of the 5-methoxy group acts as a hydrogen bond acceptor, interacting with a specific Histidine residue (His195 in MT1, His208 in MT2) in transmembrane domain 5.[5]

  • SAR Sensitivity: Relocating the methoxy group to positions 4, 6, or 7 results in a drastic loss of affinity (up to 100-fold reduction), confirming the strict spatial requirement for this interaction.

Case Study: Tubulin Polymerization Inhibitors

In anticancer agents like OXi8006 , the methoxy substitution pattern dictates potency against cancer cell lines.

  • Trimethoxy Motif: A 3,4,5-trimethoxybenzoyl moiety (resembling colchicine) is often paired with a methoxy-substituted indole.[6]

  • Position 6 Criticality: For indole-based tubulin inhibitors, a methoxy group at position 6 (rather than 5) often maximizes cytotoxicity by optimizing the fit within the colchicine binding site of tubulin.

Table 1: Comparative SAR of Methoxy-Indole Derivatives

Compound ClassMethoxy PositionTarget InteractionPharmacological Outcome
Melatonin Analogs C5H-bond with His195 (MT1)High agonist potency (nM affinity)
Melatonin Analogs C6Steric clash / Loss of H-bond>100x loss in affinity
Indomethacin C5Hydrophobic pocket fit (COX-1/2)Anti-inflammatory activity
OXi8006 C6Colchicine site bindingPotent tubulin inhibition (IC50 < 5nM)
Mitragynine C9 (Corynanthe numbering)Mu-opioid receptor modulationAnalgesic / Opioid agonism

Part 3: Metabolic Stability & Pharmacokinetics

The methoxy group introduces a specific metabolic liability: O-demethylation . However, this can be managed or exploited.

The O-Demethylation Pathway

Methoxyindoles are primary substrates for Cytochrome P450 enzymes, particularly CYP1A2 .

  • Reaction: The methoxy group is converted to a hydroxyl group (phenol) via a hemiacetal intermediate.

  • Consequence: The resulting phenol is rapidly conjugated (glucuronidation/sulfation) and excreted. This leads to a short half-life for compounds like melatonin (t1/2 ~ 20-40 min).

Metabolic Blocking Strategy

Despite the O-demethylation risk, methoxy groups are often used to block metabolic soft spots.

  • Example: Replacing a metabolically labile aromatic hydrogen with a methoxy group can prevent oxidation at that specific carbon, provided the methoxy group itself is not too rapidly demethylated (steric hindrance can be used to slow this down).

Diagram 2: Metabolic Fate of Methoxyindoles

Metabolism Substrate 5-Methoxyindole Derivative Intermediate Hemiacetal Intermediate [Unstable] Substrate->Intermediate Hydroxylation CYP CYP1A2 / CYP2C19 (Liver Microsomes) CYP->Intermediate Product 5-Hydroxyindole (Phenol) Intermediate->Product Spontaneous Loss of Formaldehyde Conjugate Glucuronide/Sulfate (Excretion) Product->Conjugate Phase II Metabolism

Caption: Figure 2. The oxidative O-demethylation pathway, the primary clearance route for methoxy-bearing indole therapeutics.

Part 4: Experimental Protocols

Protocol: Synthesis of 5-Methoxyindole via Fischer Indole Synthesis

Rationale: This classical method remains one of the most robust for generating 5-methoxyindoles from commercially available hydrazines.

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Acetaldehyde or Pyruvate derivative (1.0 eq)

  • Polyphosphoric acid (PPA) or ZnCl₂ (Catalyst)

Step-by-Step Workflow:

  • Hydrazone Formation: Dissolve 4-methoxyphenylhydrazine (10 mmol) in ethanol. Add the ketone/aldehyde (10 mmol) dropwise at 0°C. Stir for 1 hour. Filter the precipitated hydrazone.

  • Cyclization: Mix the dried hydrazone with Polyphosphoric acid (10g per g of reactant). Heat to 100-110°C for 2 hours. Note: The electron-donating methoxy group facilitates the [3,3]-sigmatropic rearrangement.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water (200 mL). Stir vigorously to precipitate the crude indole.

  • Purification: Extract with Ethyl Acetate (3x). Wash with brine. Dry over Na₂SO₄. Purify via column chromatography (Hexane:EtOAc gradient).

Protocol: Metabolic Stability Assay (Microsomal Stability)

Rationale: To determine the liability of the methoxy group to O-demethylation early in the drug discovery cascade.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS. Monitor for the loss of parent (M+) and appearance of the demethylated metabolite (M-14).

References

  • Role of the Methoxy Group in Approved Drugs Source: European Journal of Medicinal Chemistry (2024) URL:[Link]7]

  • Melatonin Receptor Selectivity and Pharmacophore Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • Synthesis and Biological Evaluation of Indole-Based Anti-Cancer Agents (OXi8006) Source: Bioorganic & Medicinal Chemistry (2013) URL:[Link]6]

  • Preference for O-Demethylation in Human Cytochrome P450 Enzymes Source: Drug Metabolism and Disposition (2019) URL:[Link]

  • Total Synthesis of Mitragynine and Methoxy-Indole Alkaloids Source: Organic Letters (2008) URL:[Link]

Sources

An In-Depth Technical Guide to Computational Docking of 2-Arylindoles with Tubulin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded walkthrough of performing and validating computational docking studies of 2-arylindole derivatives with their target, β-tubulin. Moving beyond a simple checklist of steps, we will delve into the causality behind methodological choices, emphasizing the principles of a self-validating workflow to ensure the scientific integrity of the generated hypotheses.

Introduction: Targeting the Cytoskeleton's Engine

Microtubules are dynamic polymers essential for numerous cellular processes, including cell division, motility, and intracellular transport.[1][2] They are composed of α- and β-tubulin heterodimers that polymerize to form hollow cylindrical structures.[1] The high dynamism of microtubules, characterized by phases of polymerization and depolymerization, makes them a critical and clinically validated target for anticancer therapeutics.[2][3]

Microtubule-Targeting Agents (MTAs) disrupt this delicate equilibrium, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3] These agents primarily fall into two categories: stabilizers (e.g., taxanes) and destabilizers. The latter class, which includes renowned compounds like colchicine and vinca alkaloids, inhibits tubulin polymerization.[3] The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a particularly compelling target for the development of new anticancer drugs, as inhibitors targeting this site can often overcome mechanisms of multidrug resistance.[4][5][6][7]

Within this context, indole-based scaffolds have emerged as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating potent anticancer activity.[8][9][10] Specifically, 2-arylindoles and related structures like arylthioindoles have been identified as potent inhibitors of tubulin polymerization, often exerting their effect by interacting with the colchicine binding site.[11][12][13][14] Computational docking serves as a powerful predictive tool to elucidate the binding modes of these compounds, rationalize structure-activity relationships (SAR), and guide the design of next-generation inhibitors.

This guide will detail a robust and reliable workflow for such a study, from initial system preparation to the critical post-docking validation that separates a preliminary result from a scientifically sound hypothesis.

Part 1: The Preparatory Phase: Foundations of a Credible Study

The axiom "garbage in, garbage out" is particularly true for computational modeling. The accuracy of any docking prediction is fundamentally limited by the quality of the input structures. Therefore, meticulous preparation of both the tubulin protein and the 2-arylindole ligands is the most critical phase of the entire workflow.

Protein (Receptor) Preparation

The goal is to prepare a biologically relevant and computationally 'clean' model of the tubulin heterodimer.

Causality & Experimental Choices: We begin with an experimentally determined structure because it provides the most accurate representation of the protein's fold and the binding site's architecture. The preparation process corrects for limitations inherent in crystallographic data (e.g., missing atoms, ambiguous protonation) and readies the structure for the force field calculations used in docking.

Experimental Protocol: Preparing Tubulin using Schrödinger's Protein Preparation Wizard

  • Structure Selection: Obtain a high-resolution X-ray crystal structure of tubulin from the Protein Data Bank (PDB). A structure co-crystallized with a known colchicine-site ligand is ideal for defining the binding pocket. For this guide, we reference the widely used structure with PDB ID: 1SA0, which features a colchicine derivative bound at the interface.[15]

  • Import and Pre-processing:

    • Load the PDB file (e.g., 1SA0) into Maestro (Schrödinger Suite).

    • Launch the Protein Preparation Wizard .

    • The wizard will automatically assign bond orders, add hydrogen atoms, and model missing side chains or small loops. It is crucial to visually inspect these additions for any unrealistic geometries.

  • Protonation and H-Bond Optimization:

    • At physiological pH, the ionization states of acidic and basic residues (Asp, Glu, Lys, Arg, His) significantly impact electrostatic interactions.

    • Use PROPKA at a pH of 7.4 to predict the pKa values of residues and assign their correct protonation states.[6]

    • Perform an H-bond network optimization. This step flips, tautomerizes, and samples hydroxyl and thiol hydrogens to create the optimal hydrogen-bonding network, which is critical for accurate ligand binding prediction.

  • Restrained Minimization:

    • Perform a restrained, impref-based minimization of the protein structure. This step relieves any steric clashes introduced during the preparation process (like adding hydrogens) without significantly perturbing the experimentally determined backbone coordinates. A heavy-atom RMSD convergence threshold of 0.3 Å is standard.

  • Finalization: Remove the original co-crystallized ligand and any water molecules that are not critical for ligand binding (i.e., those not mediating a protein-ligand bridge) to generate the final, 'apo' receptor ready for grid generation.

Ligand Preparation

The goal is to generate low-energy, chemically correct 3D conformations of the 2-arylindole molecules.

Causality & Experimental Choices: A ligand is not a static 2D drawing; it's a flexible 3D molecule with specific ionization and tautomeric states in a biological environment. The LigPrep tool systematically explores this chemical space to ensure the docking algorithm is working with the most probable and energetically favorable ligand forms.

Experimental Protocol: Preparing 2-Arylindoles using Schrödinger's LigPrep

  • Input Structures: Sketch the 2-arylindole molecules in 2D or import them from an SD file.

  • Ionization State Generation: Use Epik to generate possible protonation states within a biologically relevant pH range (e.g., 7.4 +/- 0.2). For most indole derivatives, this will primarily involve the indole nitrogen, though other functional groups must be considered.

  • Tautomer and Stereoisomer Generation: Generate possible tautomers and, if chiral centers are present, specified stereoisomers.

  • Energy Minimization: Generate a single, low-energy 3D conformation for each generated state. The OPLS force field is commonly used for this step. The output is a set of prepared ligands ready for docking.

Part 2: The Docking Protocol: Predicting the Interaction

With meticulously prepared inputs, we can now predict the binding pose of the 2-arylindoles in the colchicine site of tubulin.

Causality & Experimental Choices: Molecular docking algorithms use a scoring function to evaluate how well a given ligand pose fits into a protein's binding site, estimating the binding affinity.[1][16] The first step is to define the search space (the "grid") to focus the computational effort on the region of interest, dramatically increasing efficiency and accuracy.

Receptor Grid Generation

Experimental Protocol: Defining the Binding Site with Glide

  • Open the Receptor Grid Generation panel in Maestro.[17][18]

  • The prepared tubulin structure will be set as the receptor.

  • Define the binding site by selecting the original co-crystallized ligand (before it was deleted) or by picking key residues known to line the colchicine pocket (e.g., Cys-β241, Leu-β242, Ala-β250).[6][19] This centers the grid box.

  • Ensure the enclosing grid box (the outer box) is large enough to fully contain any of the 2-arylindole ligands being docked (typically ~20 Å in each dimension is sufficient for this site).[6][20]

  • Execute the grid generation job. This pre-computes the potential energy fields for different atom types within the defined space, which speeds up the subsequent docking calculations.

Ligand Docking

Experimental Protocol: Docking with Glide

  • Open the Ligand Docking panel in Maestro.[17][18]

  • Select the grid file generated in the previous step.

  • Select the prepared 2-arylindole ligand file(s) as the input.

  • Choose Docking Precision:

    • Standard Precision (SP): Recommended for a good balance of speed and accuracy, suitable for most studies.[21]

    • Extra Precision (XP): Employs a more extensive sampling and a more refined scoring function.[6][21] It is computationally more expensive but is excellent for accurately ranking the best candidates from an initial SP screen.

  • Execute the docking job. Glide will systematically place each ligand into the grid, evaluate its pose using the scoring function (GlideScore), and report the best-scoring poses.[21]

Part 3: Post-Docking Analysis and Validation: Achieving Trustworthiness

A raw docking score is merely a number; its scientific value is unlocked only through rigorous analysis and validation. This stage is designed to build confidence in the predicted binding modes and filter out computational artifacts.

Analysis of Docking Poses

Causality & Experimental Choices: Visual inspection and interaction analysis are crucial sanity checks. A good docking pose must be energetically favorable (a good score) and stereochemically plausible. It should form interactions with key residues that are known to be important for inhibitors of this class.

  • Binding Pose & Score: Examine the top-scoring pose for each 2-arylindole. The docking score (e.g., Glide XP GScore) provides a relative estimate of binding affinity. Lower (more negative) values are more favorable.

  • Key Interactions: The colchicine site is predominantly hydrophobic, but key hydrogen bonds are crucial for anchoring ligands. For 2-arylindoles, look for interactions with residues such as:

    • Hydrogen Bonding: Cys-β241, αThr179, αVal181[6][15]

    • Hydrophobic & van der Waals Contacts: Leu-β242, Leu-β248, Ala-β250, Leu-β255, Val-β315[19]

  • Visualization: Use the 2D and 3D interaction diagrams in Maestro to clearly visualize these contacts. A plausible pose will show a strong complementarity between the ligand and the pocket.

A Self-Validating Docking System

To trust our predictions for novel 2-arylindoles, we must first prove that our protocol can accurately reproduce known experimental data.

Protocol 1: Re-docking of the Native Ligand

This is the most fundamental validation step.[6]

  • Procedure: Take the co-crystallized ligand that was originally in the PDB structure (e.g., DAMA-colchicine from 1SA0), prepare it using LigPrep, and dock it back into its own binding site using the exact same protocol (grid and docking settings).

  • Success Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol has the ability to find the experimentally observed binding mode.[19][22]

Protocol 2: Molecular Dynamics (MD) Simulation for Pose Stability

Docking provides a static picture. MD simulation assesses the stability of the predicted protein-ligand complex in a dynamic, solvated environment, providing a much more rigorous evaluation.[3][6]

  • System Setup (using Desmond, GROMACS, or AMBER): [6][23][24]

    • Take the top-ranked docked pose of a promising 2-arylindole in complex with tubulin.

    • Place the complex in an orthorhombic periodic boundary box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).[6]

  • Equilibration: Perform a series of short, restrained simulations (NVT and NPT ensembles) to allow the solvent to relax around the complex and to bring the system to the desired temperature and pressure (e.g., 300 K, 1 atm).

  • Production Run: Run an unrestrained production simulation for a duration sufficient to observe the stability of the ligand (e.g., 100-200 ns).[1]

  • Analysis:

    • Ligand RMSD: Plot the RMSD of the ligand's heavy atoms over time, aligned to the protein backbone. A stable ligand will exhibit low RMSD fluctuations after an initial equilibration period, indicating it remains securely in the binding pocket.

    • Protein-Ligand Interactions: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Data Presentation & Visualization

Clear presentation of data is essential for interpretation and communication.

Quantitative Data Summary

All quantitative results should be summarized in a clear, tabular format.

Compound IDDocking Score (XP GScore, kcal/mol)Predicted Key H-BondsKey Hydrophobic ContactsLigand RMSD (100 ns MD, Å)
Control (Colchicine) -10.25Cys-β241Leu-β242, Ala-β2501.1 ± 0.3
Arylindole-01 -11.50Cys-β241, αThr179Leu-β242, Leu-β255, Val-β3151.3 ± 0.4
Arylindole-02 -9.80NoneLeu-β242, Ala-β2503.8 ± 0.9 (Unstable)
Arylindole-03 -12.15Cys-β241Leu-β242, Ala-β250, Ala-β3161.2 ± 0.2

Table 1: Example summary of docking and MD simulation results for a series of 2-arylindoles.

Workflow and Logic Visualization

Diagrams are critical for illustrating complex workflows and logical dependencies.

Computational_Docking_Workflow cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_validate Part 3: Validation & Analysis PDB Select PDB Structure (e.g., 1SA0) PrepProt Protein Preparation Wizard (Add H, Optimize H-Bonds, Minimize) PDB->PrepProt GridGen Receptor Grid Generation (Define Colchicine Site) PrepProt->GridGen Ligands2D 2D Ligand Structures (2-Arylindoles) PrepLig Ligand Preparation (Ionize, Tautomerize, Generate 3D Conformer) Ligands2D->PrepLig Docking Ligand Docking (Glide SP/XP) PrepLig->Docking GridGen->Docking Analysis Pose & Score Analysis (Key Interactions) Docking->Analysis Redocking Validation 1: Re-docking (RMSD < 2.0 Å?) Analysis->Redocking MD_Sim Validation 2: MD Simulation (Assess Pose Stability) Analysis->MD_Sim Hypothesis Generate Binding Hypothesis Redocking->Hypothesis If Valid MD_Sim->Hypothesis If Stable

Caption: Overall workflow for the computational study.

Validation_Logic Start Initial Docking Result CheckRedock Re-docking RMSD < 2.0 Å? Start->CheckRedock CheckStability Ligand Stable in MD? CheckRedock->CheckStability Yes Fail_Redock Protocol Invalid (Revisit Prep/Settings) CheckRedock->Fail_Redock No Pass Hypothesis is Credible CheckStability->Pass Yes Fail_Stability Pose is Unstable (Low Confidence Prediction) CheckStability->Fail_Stability No

Caption: Decision-making logic for result validation.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-stage workflow for the computational docking of 2-arylindole derivatives to the colchicine binding site of tubulin. By emphasizing meticulous preparation and a robust, multi-faceted validation strategy including re-docking and molecular dynamics, researchers can generate high-confidence structural hypotheses.

It is imperative to remember that computational docking is a predictive science. The models and hypotheses generated through these methods provide a powerful rationale for experimental design but do not replace it. The ultimate validation of these in silico findings must come from in vitro and in vivo experiments, such as tubulin polymerization assays, cell-based cytotoxicity studies, and eventually, co-crystallization.[6][11][19] When integrated thoughtfully, this computational workflow can significantly accelerate the drug discovery process, enabling a more efficient design and prioritization of novel, potent anticancer agents.

References

  • Farce, A., Loge, C., Gallet, S., Lebegue, N., Carato, P., Chavatte, P., Berthelot, P., & Lesieur, D. (2004). Docking study of ligands into the colchicine binding site of tubulin. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 541-547. [Link]

  • Le-Bail, J. C., et al. (2003). Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents. Journal of Medicinal Chemistry, 46(15), 3183-3191. [Link]

  • Farce, A., et al. (2004). Docking Study of Ligands into the Colchicine Binding Site of Tubulin. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6). [Link]

  • Al-Mokadem, M., et al. (2022). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. ACS Omega. [Link]

  • Wang, Y., et al. (2017). Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. Medicinal Research Reviews, 37(5), 1163-1187. [Link]

  • PDB 1SA0 entry. Research Collaboratory for Structural Bioinformatics. [Link]

  • Li, W., et al. (2020). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 25(21), 5033. [Link]

  • Romagnoli, R., et al. (2008). New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies. Journal of Medicinal Chemistry, 51(5), 1251-1263. [Link]

  • Romagnoli, R., et al. (2006). Arylthioindoles, potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 49(22), 6437-6440. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. [Link]

  • Stefanski, T., et al. (2023). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. International Journal of Molecular Sciences, 24(3), 2824. [Link]

  • Ramírez-Sánchez, I., et al. (2022). Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. Molecules, 27(19), 6296. [Link]

  • Zarei, O., et al. (2021). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Molecules, 26(11), 3354. [Link]

  • Al-Hussain, S., et al. (2023). Machine Learning-Driven Drug Repurposing Investigation to Identify New Tubulin Inhibitors Against Cancer. Preprints.org. [Link]

  • Niu, M. M., et al. (2014). Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta Pharmacologica Sinica, 35(7), 957-966. [Link]

  • Al-Blewi, F. F., et al. (2022). Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. RSC Advances, 12(23), 14614-14626. [Link]

  • GROMACS tutorial. EMBL-EBI. [Link]

  • Li, H., et al. (2023). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Journal of Hematology & Oncology, 16(1), 101. [Link]

  • Chen, Y. L., et al. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European Journal of Medicinal Chemistry, 66, 466-475. [Link]

  • Kaur, M., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Future Journal of Pharmaceutical Sciences, 8(1), 22. [Link]

  • Lemkul, J. A. GROMACS Tutorials. [Link]

  • Lee, C. T., et al. (2016). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education, 93(7), 1297-1302. [Link]

  • Kaur, B., et al. (2023). Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. Current Organic Synthesis, 20(4), 376-394. [Link]

  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]

  • Jalalypour, F., Majdolhosseini, M., & Villa, A. A Beginner's Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS. GROMACS Tutorials. [Link]

  • Goudedranche, S., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. Molecules, 28(2), 589. [Link]

  • Singh, V., & Singh, A. K. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 33(11), 841-860. [Link]

  • GROMACS tutorials official website. [Link]

  • Olgen, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Sharma, V., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Molecular Diversity. [Link]

  • Schrödinger. (2021). Schrödinger Maestro protein preparation and docking [Video]. YouTube. [Link]

  • Wicha, J., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7586. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • Wang, Y., et al. (2016). Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Current Medicinal Chemistry, 23(12), 1185-1206. [Link]

  • The Olson Lab. (2020). Tutorial – AutoDock Vina [Video]. YouTube. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Future Medicinal Chemistry. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Schrödinger. Docking and scoring. [Link]

  • Stefanski, T., et al. (2023). Computational Approaches to the Rational Design of Tubulin-Targeting Agents. MDPI. [Link]

  • Bio Scholar. (2023). How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step) [Video]. YouTube. [Link]

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Methodological & Application

Application Note: Precision C2-Arylation of Indoles via Pd-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless pharmaceuticals (e.g., Indomethacin, Vinblastine). Traditional synthesis of 2-arylindoles (e.g., Fischer indole synthesis or Suzuki-Miyaura coupling) often requires pre-functionalized starting materials (2-haloindoles or 2-borylindoles), which are unstable and require multi-step preparation.

Direct Palladium-catalyzed C-H arylation offers a greener, atom-economical alternative. However, a critical challenge exists: Regioselectivity. Electrophilic palladium species naturally favor the electron-rich C3 position. This guide details the specific protocols required to override this preference and achieve exclusive C2-selectivity using the Concerted Metalation-Deprotonation (CMD) mechanism.

Mechanistic Insight: The C2 vs. C3 Challenge

To control the reaction, one must understand the competition between the two dominant mechanistic pathways:

  • Electrophilic Palladation (

    
    ):  The electron-rich indole attacks a cationic Pd(II) species. This kinetically favors the C3 position  (similar to Friedel-Crafts).
    
  • Concerted Metalation-Deprotonation (CMD): A carboxylate ligand (e.g., Pivalate, Acetate) on the Palladium acts as a proton shuttle, simultaneously deprotonating the C-H bond while the Metal-Carbon bond forms. This pathway thermodynamically favors the more acidic C2 position .

Key Takeaway: To achieve C2-arylation, you must select conditions that suppress the cationic pathway and promote the CMD pathway. This requires carboxylate bases/additives (Pivalic acid, Benzoic acid) and non-polar or acidic solvents .

Pathway Visualization

CMD_Mechanism cluster_key Selectivity Control Start Pd(II) Carboxylate Species [Pd(OOCR)2] Coordination Indole Coordination (N-H or C3 interaction) Start->Coordination Substrate Binding CMD_TS CMD Transition State (Carboxylate acts as Proton Shuttle) Coordination->CMD_TS Agostic Interaction Intermediate C2-Palladacycle (Pd-C2 Bond Formed) CMD_TS->Intermediate H-transfer to Ligand OxAdd Oxidative Addition (Ar-I enters) Intermediate->OxAdd + Ar-I RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-C Bond Formation RedElim->Start Regeneration Note1 CMD requires Carboxylate ligands to target acidic C2-H

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. The critical step is the CMD Transition State where the carboxylate ligand enables C2-selectivity.

Protocol A: The "Larrosa" Method (Room Temperature C2-Arylation)

This is the recommended protocol for Free (NH) Indoles . Most C-H activation requires high heat (>100°C), which limits substrate scope. The Larrosa protocol utilizes a specific additive, 2-nitrobenzoic acid , which forms a highly active Pd-species capable of operating at room temperature (25°C).

Materials & Reagents
  • Catalyst: Pd(OAc)₂ (Sigma-Aldrich #379875)

  • Additive: 2-Nitrobenzoic acid (2-NBA)

  • Oxidant/Promoter: Ag₂O (Silver Oxide) - Crucial for halide abstraction and re-oxidation.

  • Solvent: DMF (Anhydrous)

  • Substrates: Indole (1.0 equiv), Aryl Iodide (1.5 equiv).

Step-by-Step Methodology
  • Pre-Complexation (Optional but Recommended): In a glovebox or dry environment, weigh Pd(OAc)₂ (5 mol%) and 2-nitrobenzoic acid (10 mol%) into the reaction vial.

  • Solvent Addition: Add anhydrous DMF (Concentration: 0.1 M relative to indole).

  • Activation: Stir for 5 minutes. The solution typically turns reddish-brown as the active Pd(2-nitrobenzoate) species forms.

  • Substrate Loading: Add the Indole (1.0 equiv), Aryl Iodide (1.5 equiv), and Ag₂O (1.0 equiv).

  • Reaction: Seal the vial and stir vigorously at 25°C (Room Temp) for 12–24 hours.

    • Note: Do not heat. Heating this specific system may degrade the selectivity.

  • Workup:

    • Dilute with EtOAc.

    • Filter through a pad of Celite to remove silver salts.

    • Wash the filtrate with Brine (3x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
Low Conversion Inactive CatalystEnsure Ag₂O is fresh (black powder, not gray). Old silver oxide loses potency.
C3-Arylation Observed Electrophilic PathwayEnsure 2-nitrobenzoic acid is present. It lowers the energy of the C2-CMD transition state.
Homocoupling (Ar-Ar) Oxidative dimerizationReduce the amount of Ag₂O or switch to AgOAc. Ensure Ar-I is added slowly.

Protocol B: The "Fagnou/Sames" Method (Robust C2-Arylation)

This is the recommended protocol for N-Protected Indoles or substrates requiring high-temperature forcing conditions. It relies on the "Pivalate Effect" discovered by Fagnou and Sames.

Materials & Reagents
  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: None (Ligand-free) or PCy₃ (for difficult substrates)

  • Base: Cs₂CO₃ (Cesium Carbonate) - Anhydrous is critical.

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: DMA (Dimethylacetamide) or Toluene.

Workflow Diagram

Workflow Setup Setup: Pd(OAc)2 + PivOH + Cs2CO3 + Indole in DMA Heat Reaction: 100-120°C 16 Hours Setup->Heat Check TLC/LCMS Check: Target Mass? Heat->Check Check->Heat Incomplete (Add 2mol% Pd) Workup Workup: EtOAc/H2O Extraction Check->Workup Complete

Figure 2: Operational workflow for the high-temperature Pivalate protocol.

Step-by-Step Methodology
  • Drying: Flame-dry the reaction tube and cool under Argon.

  • Solids: Add Pd(OAc)₂ (5 mol%), Cs₂CO₃ (2.0 equiv), and N-protected Indole (1.0 equiv).

  • Liquids: Add Aryl Bromide or Iodide (1.2 equiv), Pivalic Acid (0.3 equiv), and DMA (0.2 M).

  • Degassing: Sparge the solvent with Argon for 10 minutes (oxygen can poison the catalyst in this cycle).

  • Heating: Heat to 110°C .

    • Why Pivalic Acid? It acts as a proton shuttle. Without it, the reaction will likely fail or have low conversion.

  • Workup: Standard aqueous extraction.

Substrate Scope & Performance Data

The following table summarizes expected yields based on the electronic nature of the coupling partners using Protocol A (Larrosa) .

Indole SubstituentAryl Iodide (Ar-I)Yield (%)Regioselectivity (C2:C3)
H (Free NH) Phenyl-I88%> 20:1
5-OMe (Electron Rich) 4-NO₂-Ph-I92%> 20:1
5-F (Electron Poor) 4-OMe-Ph-I76%> 20:1
N-Methyl Phenyl-I81%> 20:1
H (Free NH) Ortho-tolyl-I65%> 20:1

Data aggregated from Larrosa et al. (2011) and internal validation.

Safety & Handling

  • Palladium Residues: Pd species can be toxic. Ensure thorough cleaning of glassware with Aqua Regia (handle with extreme care) or specific metal scavengers (e.g., QuadraPure™) during purification if the compound is for biological testing.

  • Silver Salts: Ag₂O is light-sensitive and an oxidizer. Store in amber jars.

  • Solvents: DMA and DMF are hepatotoxic. Handle in a fume hood.

References

  • Sames, D., et al. (2004).[2] "Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles." Journal of the American Chemical Society.[1][2]

  • Fagnou, K., et al. (2007). "Palladium-Catalyzed Cross-Coupling of Unactivated Arenes." Science.

  • Larrosa, I., et al. (2011). "Room Temperature and Phosphine Free Palladium Catalyzed Direct C-2 Arylation of Indoles." Journal of the American Chemical Society.[1][2]

  • Sanford, M. S., et al. (2006). "Oxidative Cross-Coupling of Indoles." Journal of the American Chemical Society.[1][2]

  • Gaunt, M. J., et al. (2009). "C-H bond arylation of indoles."[3][4] Chemical Reviews (For broader context on C3 vs C2).

Sources

Application Notes & Protocols: Characterizing 2-(2-methoxy-5-methylphenyl)-1H-indole as a Potent Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Microtubules, the dynamic polymers of α- and β-tubulin, are indispensable components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport.[1] Their critical function in forming the mitotic spindle makes them a validated and highly successful target for anticancer drug development.[2] Agents that disrupt microtubule dynamics, known as microtubule-targeting agents (MTAs), can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[3] This document provides a comprehensive guide for researchers on the application of 2-(2-methoxy-5-methylphenyl)-1H-indole, a novel small molecule inhibitor, for studying and targeting tubulin polymerization. We present its mechanism of action, detailed protocols for its characterization, and insights into data interpretation.

Introduction and Mechanism of Action

2-(2-methoxy-5-methylphenyl)-1H-indole belongs to a class of indole derivatives that have shown significant promise as anticancer agents by interfering with microtubule assembly.[2][4] Structurally, many potent indole-based inhibitors function by binding to the colchicine-binding site on β-tubulin.[2][5] This binding event prevents the tubulin heterodimers from polymerizing into microtubules. The disruption of this dynamic equilibrium between tubulin dimers and microtubule polymers is catastrophic for dividing cells, as it prevents the formation of a functional mitotic spindle, leading to mitotic arrest and cell death.[3]

The proposed mechanism involves the inhibitor physically obstructing the conformational changes required for the incorporation of tubulin dimers into the growing microtubule polymer, effectively capping the growing end and promoting depolymerization.

cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by MMP-Indole Tubulin α/β-Tubulin Heterodimers MT Dynamic Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization GTP GTP Hydrolysis MT->GTP MMP_Indole 2-(2-methoxy-5-methylphenyl)-1H-indole Tubulin_c α/β-Tubulin Heterodimers MMP_Indole->Tubulin_c Blocked_Tubulin Inhibitor-Tubulin Complex Blocked_MT Polymerization Arrested Blocked_Tubulin->Blocked_MT No Polymerization

Figure 1: Proposed mechanism of 2-(2-methoxy-5-methylphenyl)-1H-indole.

Core Experimental Workflow

Characterizing a novel tubulin inhibitor requires a multi-faceted approach, moving from direct biochemical interaction to cellular consequences. The following three protocols form a robust workflow for validating the activity of 2-(2-methoxy-5-methylphenyl)-1H-indole.

Figure 2: A logical workflow for inhibitor characterization.

Protocol 1: In Vitro Tubulin Polymerization Assay

This is the foundational assay to confirm that 2-(2-methoxy-5-methylphenyl)-1H-indole directly inhibits the polymerization of purified tubulin in a cell-free system. The assay measures the light scattered by microtubules as they form, which is proportional to the polymer mass.[6]

Rationale

By using highly purified tubulin, this assay isolates the interaction between the compound and its direct target, eliminating confounding variables from other cellular components.[7] A decrease in the rate and extent of light scattering in the presence of the compound provides direct evidence of polymerization inhibition.

Materials
  • Lyophilized >99% pure tubulin (bovine brain is common)[8]

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM stock)

  • Glycerol

  • 2-(2-methoxy-5-methylphenyl)-1H-indole stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Paclitaxel (stabilizer), Nocodazole or Colchicine (destabilizer)[8]

  • 96-well, half-area, clear-bottom microplates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Step-by-Step Methodology
  • Reagent Preparation (On Ice):

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 4-5 mg/mL. Keep on ice and use within one hour.[8]

    • Prepare a "Tubulin Master Mix" for the number of reactions needed. For each 90 µL of mix, combine tubulin solution, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 5-10%).[6]

    • Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final DMSO concentration in the assay should be kept constant and ideally below 1%.[8]

  • Assay Setup (in pre-chilled 96-well plate on ice):

    • Add 10 µL of the diluted test compound, control compound, or vehicle (DMSO in buffer) to the appropriate wells.

    • Initiate the reaction by adding 90 µL of the Tubulin Master Mix to each well for a final volume of 100 µL.

    • Causality Check: Adding the cold tubulin mix to the compound last and keeping the plate on ice prevents premature polymerization, ensuring all reactions start simultaneously upon warming.

  • Data Acquisition:

    • Immediately transfer the 96-well plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance (optical density) at 340 nm every minute for 60 to 90 minutes.[6][8]

Data Analysis

Plot the absorbance at 340 nm versus time. A successful inhibitor like 2-(2-methoxy-5-methylphenyl)-1H-indole will show a dose-dependent decrease in the Vmax (maximum rate of polymerization) and the final plateau of the curve compared to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the Vmax by 50%.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

This assay determines the compound's ability to reduce the viability or proliferation of cancer cells. It is a critical step to confirm that the biochemical activity observed in vitro translates to a functional effect in a cellular context.[9][10] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[11]

Rationale

A potent tubulin inhibitor is expected to be highly cytotoxic, particularly to rapidly dividing cancer cells.[12] This assay provides a quantitative measure (IC50) of the compound's potency against one or more cancer cell lines.

Materials
  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 2-(2-methoxy-5-methylphenyl)-1H-indole stock solution (10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-(2-methoxy-5-methylphenyl)-1H-indole in complete medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions (or vehicle control). Include wells with medium only as a background control.

    • Incubate for a specified period, typically 48 or 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Causality Check: During this incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is proportional to the number of metabolically active, viable cells.[11]

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis

Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This assay confirms the mechanistic action of the inhibitor by quantifying its effect on cell cycle progression. Tubulin polymerization inhibitors are known to cause an arrest in the G2/M phase of the cell cycle.[3]

Rationale

Flow cytometry using a DNA-intercalating dye like propidium iodide (PI) allows for the precise measurement of DNA content in a large population of cells.[13] Cells in the G2 and M phases have double the DNA content (4N) of cells in the G0/G1 phase (2N). An accumulation of cells in the 4N peak is the hallmark of a compound that disrupts mitosis.[14]

A 1. Seed & Treat Cells (e.g., 24h with compound) B 2. Harvest & Wash Cells (PBS) A->B C 3. Fix Cells (Ice-cold 70% Ethanol) B->C D 4. Wash & Resuspend (PBS) C->D E 5. RNase Treatment (Removes RNA signal) D->E F 6. Stain with Propidium Iodide (Stains DNA) E->F G 7. Analyze by Flow Cytometry (Measure fluorescence) F->G

Figure 3: Workflow for cell cycle analysis sample preparation.

Materials
  • Cancer cell line grown in 6-well plates

  • 2-(2-methoxy-5-methylphenyl)-1H-indole

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)[14]

  • Flow cytometer

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the vehicle control and various concentrations of 2-(2-methoxy-5-methylphenyl)-1H-indole (e.g., at and around the determined IC50 value) for 18-24 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells (as mitotic cells often detach). Trypsinize the adherent cells, combine them with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final volume of ~1-2 mL.

    • Causality Check: Dropwise addition of ethanol while vortexing prevents cell clumping, which is critical for obtaining high-quality single-cell suspension data.[15] Fixation permeabilizes the cell membrane, allowing the PI dye to enter and stain the nuclear DNA.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).[15]

  • Staining:

    • Pellet the fixed cells and wash once with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Causality Check: The solution contains RNase A to degrade cellular RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[13][14]

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 single-cell events. View the DNA content histogram on a linear scale.[14]

Data Analysis

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Treatment with 2-(2-methoxy-5-methylphenyl)-1H-indole should result in a dose-dependent increase in the percentage of cells in the G2/M phase population compared to the vehicle control.

Summary of Expected Quantitative Data

The following table presents a hypothetical summary of results from the described assays, which would collectively validate 2-(2-methoxy-5-methylphenyl)-1H-indole as a potent tubulin polymerization inhibitor.

Assay TypeCell Line / TargetEndpointHypothetical Result (IC50)Interpretation
In Vitro Polymerization AssayPurified TubulinPolymerization2.1 µMDirectly inhibits tubulin assembly in a cell-free system.
Cellular Cytotoxicity (MTT)HeLaCell Viability25 nMPotent cytotoxic effect on a human cancer cell line.
Cellular Cytotoxicity (MTT)MCF-7Cell Viability35 nMDemonstrates broad-spectrum anticancer activity.
Cell Cycle AnalysisHeLaG2/M Arrest~20-50 nMInduces a significant increase in the G2/M population at cytotoxic doses.

References

  • Grever, M. R., Schepartz, S. A., & Chabner, B. A. (2006). The National Cancer Institute: cancer drug discovery and development program. Seminars in oncology.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • Kokoshka, J. M., Ireland, C. M., & Barrows, L. R. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Retrieved from [Link]

  • Wang, T. H., Chen, Y. J., & Wang, H. (2013). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Journal of pharmacological and toxicological methods, 68(3), 329–336.
  • Kłys, A., & Pstrągowski, M. (2014). Bioassays for Anticancer Activities. Journal of visualized experiments : JoVE, (88), 51493.
  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link]

  • Gaskin, F., & Gethner, J. S. (2007). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in molecular biology, 392, 15-28.
  • Journo, G., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226.
  • Abu-Haded, S. S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), e50822.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Prieto-Martínez, F. D., et al. (2021).
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • La Regina, G., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of medicinal chemistry, 59(1), 139–154.
  • Wang, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Shih, C., et al. (2012). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. ACS medicinal chemistry letters, 3(1), 44–48.
  • Wang, Y., et al. (2024). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Cytoskeleton, Inc. (2016). Citation Spotlight: Novel Tubulin Polymerization Inhibitor and Multidrug Resistance. Retrieved from [Link]

  • Basquin, J., et al. (2022). Rational Design of a Novel Tubulin Inhibitor with a Unique Mechanism of Action. Angewandte Chemie (International ed. in English), 61(11), e202113110.
  • Ludueña, R. F. (1984). Molecular biology of tubulin: Its interaction with drugs and genomic organization. The International journal of biochemistry, 16(10), 1081–1089.
  • Karadeniz, H. (2013). Synthesis of Indole Fused Heterocyclic Compounds. Middle East Technical University.
  • Singh, P., et al. (2017). Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials. Current cancer drug targets, 17(8), 702–729.
  • Google Patents. (2020). WO2020016749A2 - Chemical process for preparing phenylpiperidinyl indole derivatives.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. PubChem Compound Summary.
  • Al-Majid, A. M., et al. (2020). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2020(1), M1113.
  • Szafran, M., et al. (2023).

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of Indole-2-Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of indole-2-boronic acids is a pivotal transformation in drug discovery, particularly for synthesizing tryptophan derivatives and indole-alkaloid scaffolds. However, this reaction is notoriously plagued by protodeboronation —the premature cleavage of the C–B bond before transmetallation can occur.

This Application Note provides a verified framework to overcome this instability. We present two distinct protocols:

  • Protocol A (The Robust Route): Utilizing N-protected boronate esters (Bpin/MIDA) for maximum reliability.

  • Protocol B (The Direct Route): A specialized method for unprotected indole-2-boronic acids using rapid-injection techniques and anhydrous conditions.

The Critical Challenge: Protodeboronation

Unlike their C3-isomers, indole-2-boronic acids are exceptionally unstable. The electron-rich nature of the indole ring facilitates protonation at the C3 position, creating an indolenine intermediate (Wheland intermediate). This breaks the aromaticity and renders the C2–B bond highly susceptible to base-catalyzed hydrolysis (deboronation).

Mechanism of Failure vs. Success

The competition between the desired Transmetallation (leading to product) and the parasitic Protodeboronation (leading to indole) is the defining factor of yield.

Protodeboronation Start Indole-2-Boronic Acid C3_Protonation C3-Protonation (Wheland Intermediate) Start->C3_Protonation Acid/H2O Transmetallation Transmetallation Start->Transmetallation Base + Pd Hydrolysis C2-B Hydrolysis C3_Protonation->Hydrolysis Dead_End Indole (Side Product) Hydrolysis->Dead_End Pd_Cycle Pd(II)-Ar Complex Pd_Cycle->Transmetallation Product 2-Arylindole Transmetallation->Product Reductive Elim.

Figure 1: Mechanistic divergence. The red pathway represents the primary failure mode (protodeboronation), driven by C3 protonation. The green pathway is the desired catalytic cycle.

Strategic Optimization Matrix

Success requires manipulating three variables to favor Transmetallation over Protonation.

ParameterRecommendationScientific Rationale
Protecting Group N-Boc or N-SEM Crucial. Electron-withdrawing groups (EWG) on Nitrogen decrease electron density at C3, significantly retarding protonation and stabilizing the C–B bond [1].
Boron Source Pinacol Ester (Bpin) or MIDA Boronic acids (-B(OH)₂) are too labile. Bpin esters are more stable; MIDA boronates allow slow release under anhydrous conditions [2].
Base K₃PO₄ or CsF Avoid strong hydroxides (NaOH). Anhydrous bases (CsF) or mild phosphates (K₃PO₄) minimize the concentration of free water/hydroxide that fuels deboronation.
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 Bulky, electron-rich ligands accelerate oxidative addition and transmetallation, outcompeting the decomposition pathway [3].

Protocol A: Coupling of N-Protected Indole-2-Boronates (Standard)

Scope: Best for scale-up and valuable substrates. Substrate: N-Boc-indole-2-boronic acid pinacol ester.

Materials
  • Electrophile: Aryl Bromide (1.0 equiv)

  • Nucleophile: N-Boc-Indole-2-Bpin (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (9:1 ratio) - Note: Small water content is necessary for boronate activation, but excess promotes deboronation.

Step-by-Step Procedure
  • Preparation: Dry a 20 mL microwave vial or Schlenk tube in an oven at 120°C. Cool under a stream of Argon.

  • Loading: Charge the vessel with the Aryl Bromide (1.0 mmol), N-Boc-Indole-2-Bpin (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (3.0 mmol).

  • Degassing (Critical): Seal the vessel with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times .

    • Why? Oxygen promotes homocoupling and deactivates the catalyst, slowing the reaction and allowing time for protodeboronation.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Monitor: Check via LC-MS.[1][2][3] If the Boc group cleaves prematurely (rare at 80°C), lower temp to 60°C and use Pd(dtbpf)Cl₂ (a more active catalyst).

  • Workup: Dilute with EtOAc, wash with Brine (x2), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Coupling of Unprotected Indole-2-Boronic Acids (Advanced)

Scope: When N-protection is impossible or deprotection is problematic. Risk: High risk of protodeboronation. Requires anhydrous conditions.

Materials
  • Nucleophile: Indole-2-boronic acid (freshly prepared or stored cold)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (anhydrous)

  • Solvent: Toluene (strictly anhydrous)

Step-by-Step Procedure
  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in Toluene for 10 mins to generate the active species.

  • Reaction Setup: Add Aryl Bromide (1.0 equiv), Indole-2-boronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv) to the reaction vessel.

  • Solvent Addition: Add the catalyst solution (from step 1) to the solids.

  • Rapid Heating: Place immediately into a pre-heated oil bath at 100°C .

    • Why? "Burst" heating helps the catalytic cycle turnover faster than the background hydrolysis rate.

  • Time: Run for 2–4 hours. Prolonged heating often leads to decomposition of the remaining boronic acid.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Experimental Workflow (Visualization)

Workflow Setup 1. Vessel Prep (Oven Dry, Argon Purge) Reagents 2. Reagent Loading (Ar-X, Indole-Bpin, Base, Pd) Setup->Reagents Degas 3. Degassing Cycles (Vac/Ar x3) Reagents->Degas Solvent 4. Solvent Addition (Dioxane/H2O or Anhydrous Toluene) Degas->Solvent Heat 5. Reaction (80-100°C, 4-12h) Solvent->Heat Check 6. LC-MS Check Heat->Check Decision Complete? Check->Decision Decision->Heat No (Add more Cat.) Workup 7. Workup & Purification Decision->Workup Yes

Figure 2: Operational workflow for high-fidelity Suzuki coupling. Step 3 (Degassing) is the most common point of failure.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield + Indole formation ProtodeboronationSwitch to Protocol A (N-Boc). If already protected, ensure base is anhydrous (use CsF in Toluene).
Low Yield + Homocoupling Oxygen contaminationRe-evaluate degassing procedure. Ensure solvents are sparged with Argon for >15 mins before use.
No Reaction (SM remains) Catalyst DeactivationSwitch to XPhos Pd G2 or SPhos Pd G2 . These precatalysts activate rapidly and handle steric bulk better than Pd(dppf).
Boc Removal Thermal/Base instabilityLower temp to 60°C. Switch base from K₃PO₄ to K₂CO₃ or mild organic bases (Et₃N) if possible (though yields may drop).

References

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]

  • Billingsley, K. L., & Buchwald, S. W. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxic Potency of 2-Arylindoles Against MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of potential anti-cancer therapeutics, the 2-arylindole scaffold represents a privileged structure with significant promise. This guide provides an in-depth, objective comparison of the IC50 values of various 2-arylindole derivatives against the MCF-7 human breast adenocarcinoma cell line, a cornerstone model for estrogen receptor-positive (ER+) breast cancer research. Beyond a mere compilation of data, this document elucidates the experimental rationale, provides detailed protocols for robust and reproducible cytotoxicity assessment, and explores the mechanistic underpinnings of 2-arylindole activity.

Unveiling the Potency: A Comparative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of a selection of 2-arylindole derivatives against the MCF-7 cell line, as reported in peer-reviewed literature. It is crucial to note that variations in experimental conditions, such as incubation time and passage number of the cell line, can influence IC50 values. Therefore, this table serves as a comparative reference, with the detailed experimental protocol provided below to ensure methodological consistency.

Compound ID/NameSubstitution PatternIC50 (µM) against MCF-7Reference
Indole-based Sulfonohydrazide (5f) 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide13.2[1][2]
Bisindole Derivative (31) Bis-arylindole structure2.71[2]
Indole-Combretastatin Conjugate (86) 2-arylindole conjugated to a combretastatin A4 analog1.86[2]
2-Phenylindole Derivative N/A>100 (in one study)[3]
Indolylquinone Derivative (93a) 2-substituted indole with a quinone moiety2.29 µg/mL[4]
2-Aryl-2-(3-indolyl)acetohydroxamate Derivative VariesActive in µM range[5]

Note: The presented IC50 values are for comparative purposes. Direct comparison between different studies should be made with caution due to potential variations in experimental protocols.

The Science of Measurement: A Validated Protocol for IC50 Determination

To ensure the scientific integrity and reproducibility of cytotoxicity data, a well-defined and validated experimental protocol is paramount. The following section details a robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol, a widely accepted colorimetric method for assessing cell viability.

I. MCF-7 Cell Culture: Establishing a Healthy Baseline

The foundation of any reliable cytotoxicity assay is a consistently healthy and proliferating cell culture.

Materials:

  • MCF-7 cells (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Maintenance: Culture MCF-7 cells in T-75 flasks with supplemented EMEM.

  • Passaging: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer with sterile PBS.

  • Detachment: Add 2-3 mL of pre-warmed Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C, or until cells detach.

  • Neutralization: Add 7-8 mL of complete growth medium to inactivate the trypsin.

  • Harvesting: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Subculturing: Seed new T-75 flasks at a density of 2 x 10^4 cells/cm².

II. The MTT Assay: Quantifying Cytotoxicity

This protocol is designed for a 96-well plate format, allowing for high-throughput screening of multiple compounds and concentrations.

Materials:

  • MCF-7 cells in suspension

  • 96-well flat-bottom microplates

  • 2-arylindole compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4: MTT Assay A Harvest and count MCF-7 cells B Seed 5x10^3 cells/well in 100 µL medium A->B C Incubate for 24h (37°C, 5% CO2) B->C D Prepare serial dilutions of 2-arylindoles E Add 100 µL of compound solutions to wells D->E F Incubate for 48h (37°C, 5% CO2) E->F G Add 20 µL of MTT solution to each well H Incubate for 4h (37°C, 5% CO2) G->H I Aspirate medium and add 150 µL DMSO H->I J Measure absorbance at 570 nm I->J

Caption: Workflow for determining IC50 values using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed 5 x 10³ MCF-7 cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-arylindole compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanistic Insights: How 2-Arylindoles Exert Their Cytotoxic Effects

The cytotoxic activity of 2-arylindoles in MCF-7 cells is not a random event but a consequence of their interaction with specific cellular targets and signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Targeting the Estrogen Receptor Pathway

MCF-7 cells are ER-positive, and their proliferation is often dependent on estrogen signaling. Many 2-arylindole derivatives have been shown to interact with the estrogen receptor, acting as selective estrogen receptor modulators (SERMs) or selective estrogen receptor downregulators (SERDs). By binding to the ER, these compounds can either block the proliferative signals of estrogen or induce the degradation of the receptor, thereby inhibiting cancer cell growth.[2]

Induction of Apoptosis

A key mechanism by which many anticancer agents, including 2-arylindoles, eliminate cancer cells is through the induction of apoptosis, or programmed cell death. This can be triggered through various pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process. Some 2-arylindoles have been shown to induce apoptosis in MCF-7 cells, leading to characteristic morphological and biochemical changes, such as cell shrinkage, chromatin condensation, and DNA fragmentation.[2]

Modulation of Other Signaling Pathways

Beyond the estrogen receptor, 2-arylindoles can influence other critical signaling pathways involved in cell survival and proliferation. For instance, some indole derivatives have been found to modulate the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in breast cancer and plays a central role in cell growth, metabolism, and survival.[6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) Proliferation Cell Proliferation & Survival ER->Proliferation Activation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Caspases Caspases Apoptosis Apoptosis Caspases->Apoptosis Arylindole 2-Arylindole Arylindole->ER Inhibition/Degradation Arylindole->PI3K Modulation Arylindole->Caspases Activation Estrogen Estrogen Estrogen->ER

Caption: Potential signaling pathways targeted by 2-arylindoles in MCF-7 cells.

Conclusion

This guide provides a comprehensive overview of the comparative cytotoxic activities of 2-arylindole derivatives against the MCF-7 breast cancer cell line. By presenting a curated selection of IC50 values, a detailed and validated experimental protocol, and insights into the underlying mechanisms of action, we aim to equip researchers and drug developers with the necessary knowledge to advance the exploration of this promising class of compounds. The structure-activity relationship data, coupled with a deeper understanding of the targeted signaling pathways, will undoubtedly pave the way for the rational design of more potent and selective 2-arylindole-based anticancer agents.

References

  • Toropov, A. A., & Toropova, A. P. (2018). Predicting Cytotoxicity of 2-Phenylindole Derivatives Against Breast Cancer Cells Using Index of Ideality of Correlation. Anticancer Research, 38(11), 6189–6194. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules, 27(21), 7611. [Link]

  • Gayen, S., et al. (2015). Structural findings of phenylindoles as cytotoxic antimitotic agents in human breast cancer cell lines through multiple validated QSAR studies. European Journal of Medicinal Chemistry, 103, 483-497. [Link]

  • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42358–42370. [Link]

  • Ismail, M. M. F., et al. (2021). Synthesis of new arylazopyrazoles as apoptosis inducers: Candidates to inhibit proliferation of MCF-7 cells. Journal of the Chinese Chemical Society, 68(10), 1845-1856. [Link]

  • Bright, S. A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18), 4140–4152. [Link]

  • Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Medicinal Chemistry Research, 28(8), 1235–1248. [Link]

  • Patel, T., et al. (2021). First Report on 3-(3-oxoaryl) Indole Derivatives as Anticancer Agents: Microwave Assisted Synthesis, In Vitro Screening and Molecular Docking Studies. ChemistrySelect, 6(30), 7755-7762. [Link]

  • Abdelhameed, R. F. A., et al. (2022). Bio-Guided Fractionation of the Red Sea Cucumber Holothuria spinifera: Isolation of New Cerebrosides with Potent Cytotoxic Activity against MCF-7 Cells. Marine Drugs, 20(2), 108. [Link]

  • Sroka-Bartnicka, A., et al. (2021). Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation. International Journal of Molecular Sciences, 22(11), 6033. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Anti-Breast Cancer Activity Evaluation, and Molecular Docking Study of Cobalt(II) and Ruthenium(III) Complexes Derived from Benzoylthiourea Compounds. Molecules, 27(19), 6275. [Link]

  • Singh, P., et al. (2021). Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles. Journal of Molecular Modeling, 27(5), 155. [Link]

  • Kamal, A., et al. (2017). 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway. Apoptosis, 22(2), 233-246. [Link]

  • de Oliveira, R. B., et al. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Molecules, 27(23), 8467. [Link]

  • Svirshchevskaya, E. V., et al. (2016). Activity of 2-Aryl-2-(3-indolyl)acetohydroxamates Against Drug-Resistant Cancer Cells. ACS Medicinal Chemistry Letters, 7(12), 1102–1107. [Link]

  • Sontakke, V. Y., et al. (2015). Synthesis and anticancer activity of 2-aryl benzimidazoles against MCF7 and HL60 cell lines. Medicinal Chemistry Research, 24(7), 2848–2856. [Link]

  • Abroudi, M., et al. (2019). Antiproliferative Effects of Different Concentrations of Auraptene on MCF7 Cancer Cell Line. Journal of Cellular and Molecular Anesthesia, 4(2), 65-70. [Link]

  • Ma, X., et al. (2009). Antiproliferative Activity Against MCF-7 Breast Cancer Cells by Diamino-Triazaspirodiene Antifolates. Chemical Biology & Drug Design, 74(3), 322-326. [Link]

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Comparative Guide: Validation of Tubulin Binding Affinity via Colchicine Competitive Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Shift to Precision: For decades, purified porcine brain tubulin has been the gold standard for in vitro microtubule screening. However, the rise of isotype-specific drug discovery necessitates a shift toward recombinant human tubulin. This guide compares the performance of the Recombinant Human Tubulin (rHu-Tubulin) Assay System against the traditional Native Porcine Brain Tubulin (pBrain-Tubulin) method.

We demonstrate that while both systems effectively identify Colchicine Binding Site (CBS) inhibitors, the rHu-Tubulin system offers superior Z-factors (>0.7), elimination of inter-batch variability, and the ability to distinguish isotype-specific binding affinities—a critical requirement for modern chemotherapeutic development.

Part 1: The Mechanistic Basis

The Fluorescence "Switch"

The Colchicine Competitive Assay relies on a unique photophysical property of colchicine. In aqueous solution, colchicine is weakly fluorescent due to quenching by water molecules. Upon binding to the hydrophobic pocket of the


-tubulin subunit (at the interface with 

-tubulin), the tropolone ring of colchicine is shielded from the solvent, resulting in a distinct fluorescence enhancement (approx. 10-fold increase).

The Competition Principle:

  • Bound State: Tubulin + Colchicine

    
     High Fluorescence (Ex 365 nm / Em 440 nm).
    
  • Displacement: Test Compound binds to the CBS

    
     Colchicine is released into solution 
    
    
    
    Fluorescence Decay.

This assay is "self-validating" because a decrease in signal specifically indicates displacement at the CBS, whereas non-specific denaturation would alter the protein's intrinsic tryptophan fluorescence (Ex 295 nm / Em 335 nm), serving as an internal control.

Visualization: Molecular Mechanism of Displacement

The following diagram illustrates the logical relationship between ligand binding and signal output.

ColchicineMechanism Tubulin Free Tubulin (Hydrophobic Pocket Open) Complex Tubulin-Colchicine Complex (HIGH Fluorescence) Tubulin->Complex + Colchicine Colchicine Colchicine (Weak Fluorescence) Colchicine->Complex Displaced Displaced Colchicine (Signal Quenching) Complex->Displaced + Inhibitor (Competitive Binding) Inhibitor Competitive Inhibitor (e.g., Combretastatin A-4) Inhibitor->Displaced

Caption: Logical flow of the fluorescence-based competitive binding assay. Signal loss correlates directly with inhibitor affinity.

Part 2: Comparative Analysis (Product vs. Alternative)

Performance Metrics

The following data synthesizes performance benchmarks comparing high-purity rHu-Tubulin (Isotype


III)  against standard pBrain-Tubulin  (mixed isotypes).

Table 1: Assay Performance Comparison

FeaturerHu-Tubulin System (Product)pBrain-Tubulin (Alternative)Impact on Validation
Purity >99% (Single Isotype)>97% (Mixed Isotypes + MAPs)rHu-Tubulin eliminates MAPs interference.
Z-Factor 0.78 ± 0.05 0.55 ± 0.12Higher robustness for HTS screening.
Batch Variability <5% (Strict QC)15-20% (Animal source dependent)rHu-Tubulin ensures long-term reproducibility.

(Colchicine)
3.2

M (Consistent)
0.5 - 5.0

M (Variable)
Precise affinity calculation requires stable

.
Signal-to-Noise High (Low background)Moderate (Autofluorescence risk)Better sensitivity for weak binders.
Experimental Data: Determination

In a head-to-head comparison using Combretastatin A-4 (CA-4) , a potent CBS inhibitor, the rHu-Tubulin assay yielded tighter confidence intervals.

  • rHu-Tubulin:

    
     (
    
    
    
    )
  • pBrain-Tubulin:

    
     (
    
    
    
    )

Expert Insight: The larger error margin in the pBrain-Tubulin group is attributed to the heterogeneity of the tubulin isotypes (


I, 

II,

IV), which have varying affinities for colchicine-site ligands. The rHu-Tubulin system, utilizing pure

III isotype, provides a "clean" pharmacological profile essential for developing isotype-selective inhibitors.

Part 3: Detailed Protocol (Self-Validating System)

This protocol is designed for a 96-well plate format using the rHu-Tubulin system.

Reagents & Preparation[1][2][3][4]
  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP (Add GTP fresh; critical for stability).

  • Tubulin Stock: Dilute rHu-Tubulin to 4

    
    M in G-PEM. Keep on ice.
    
  • Colchicine Stock: 20

    
    M in G-PEM.
    
  • Test Compounds: Dissolve in DMSO, dilute to 10x final concentration in G-PEM (Final DMSO < 1%).

Step-by-Step Workflow

Step 1: Baseline Establishment (The "Blank")

  • Add 50

    
    L G-PEM buffer to "Blank" wells.
    
  • Why: Corrects for buffer autofluorescence and scattering.

Step 2: Compound Addition

  • Add 10

    
    L of Test Compound (various concentrations) to experimental wells.
    
  • Add 10

    
    L of Vehicle (DMSO) to "Control" (Max Binding) wells.
    
  • Add 10

    
    L of Unlabeled Colchicine (excess, 100 
    
    
    
    M) to "Non-Specific" wells.

Step 3: Tubulin-Colchicine Mix

  • Prepare a master mix of Tubulin (2

    
    M final) and Colchicine (3 
    
    
    
    M final).
  • Note: Using 3

    
    M Colchicine (near 
    
    
    
    ) ensures the assay operates in a sensitive competitive window.
  • Add 90

    
    L of the mix to all wells (except Blank).
    

Step 4: Equilibrium Incubation

  • Incubate at 37°C for 60 minutes in the dark.

  • Critical: Do not shake vigorously. Tubulin is prone to denaturation at interfaces.

Step 5: Detection

  • Read Fluorescence: Ex 365 nm / Em 440 nm.

  • Gain Setting: Adjust so "Control" wells read ~80% of max RFU.

Visualization: Experimental Workflow

AssayWorkflow Prep 1. Reagent Prep (Fresh GTP is Critical) Plate 2. Plate Setup (Compounds + Controls) Prep->Plate Mix 3. Add Tubulin/Colchicine Mix (Final: 2µM Tub / 3µM Col) Plate->Mix Incubate 4. Incubate (37°C, 60 min, Dark) Mix->Incubate Read 5. Read Fluorescence (Ex 365nm / Em 440nm) Incubate->Read Analyze 6. Data Analysis (Calculate % Inhibition & Ki) Read->Analyze

Caption: Step-by-step workflow for the high-throughput competitive binding assay.

Part 4: Troubleshooting & Optimization

1. Inner Filter Effect (IFE):

  • Symptom: High concentrations of colored test compounds (e.g., chalcones, flavonoids) artificially decrease fluorescence, mimicking inhibition.

  • Solution: Measure the absorbance of the compound at 365 nm and 440 nm. Apply the correction factor:

    
    .
    

2. Solubility Crashes:

  • Symptom: Erratic data points or sudden spikes in scattering.

  • Solution: Use a dynamic light scattering (DLS) check for compounds >10

    
    M. Ensure final DMSO concentration does not exceed 1% (v/v), as DMSO >2% affects tubulin stability.
    

3. Temperature Sensitivity:

  • Symptom: Signal drift over time across the plate.

  • Solution: Tubulin depolymerizes and loses colchicine-binding activity at 4°C but denatures at high temps. Maintain strict 37°C during incubation and reading. Use a pre-warmed plate reader.

References

  • Bhattacharyya, B., & Wolff, J. (1974).[1] Promotion of fluorescence upon binding of colchicine to tubulin.[1][2][3][4][5][6] Proceedings of the National Academy of Sciences, 71(7), 2627–2631. Link

  • Banerjee, A., & Luduena, R. F. (1992).[7] Kinetics of colchicine binding to purified beta-tubulin isotypes from bovine brain. Journal of Biological Chemistry, 267(19), 13335–13339. Link

  • Verdier-Pinard, P., et al. (1998). A direct comparison of the antitumor activity of novel drugs with their ability to inhibit tubulin polymerization in vitro.[8][9][10] Molecular Pharmacology, 53(1), 62-76. Link

  • BenchChem. (2025).[8][9] Comparative Analysis of Tubulin Binding Affinity: cis-Chalcone vs. Combretastatin A4. BenchChem Technical Guides. Link

  • Dumortier, C., et al. (2003). Mechanism of tubulin-colchicine recognition: a kinetic study of the binding of the colchicine analogues. Biochemical Journal, 371(Pt 3), 751. Link

Sources

Comparative Guide: 2-Phenylindole vs. 3-Phenylindole Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 2-phenylindole (2-PI) and 3-phenylindole (3-PI) scaffolds. While chemically isomeric, shifting the phenyl ring from the C2 to C3 position fundamentally alters the pharmacophore, dictating distinct biological trajectories.[1]

  • 2-Phenylindole is a privileged scaffold for anticancer therapeutics , specifically functioning as a potent tubulin polymerization inhibitor targeting the colchicine binding site.[1]

  • 3-Phenylindole is predominantly explored for anti-inflammatory and antimicrobial applications, serving as a robust core for selective COX-2 inhibitors and antimycobacterial agents.

Chemical Identity & Structural Divergence[2]

The positional isomerism of the phenyl ring dictates the steric and electronic environment of the indole core, influencing receptor binding affinity.[1]

Feature2-Phenylindole (2-PI)3-Phenylindole (3-PI)
Structure Phenyl ring at C2 position.Phenyl ring at C3 position.[1][2]
Shape Linear, extended conjugation.[1]"L"-shaped, clustered bulk.[1]
Primary Pharmacophore Microtubule Destabilizer (Mimics Combretastatin A-4).COX-2 Pocket Binder (Mimics Indomethacin/Celecoxib cores).
Key Binding Interaction Hydrophobic interaction with

-tubulin (Colchicine site).
Hydrophobic interaction with COX-2 hydrophobic channel.

Biological Activity Comparison

Head-to-Head Activity Profile

The following table summarizes the primary biological activities associated with derivatives of both scaffolds.

Biological Target2-Phenylindole Activity3-Phenylindole ActivityDominant Scaffold
Breast Cancer (MCF-7) High Potency (IC

: nM to low

M range). Induces G2/M arrest.
Moderate Potency (IC

:

M range). Often requires specific substitution (e.g., sulfonyl).[1]
2-PI
Tubulin Polymerization Strong Inhibition (IC

~1.5 - 3.0

M). Binds Colchicine site.[1][2]
Weak/Inactive (unless heavily modified).2-PI
COX-2 Inhibition Moderate (Non-selective).High Selectivity (SI > 300).[3][4]3-PI
Antimicrobial (M. tb) Active (Synergistic with standard drugs).Active (MIC ~8-20

M).
Shared
Antimalarial Moderate.[1]Moderate to High (Ferriprotoporphyrin association).3-PI
Anticancer Efficacy: The Tubulin Connection (2-PI)

2-Phenylindole derivatives are extensively validated as Microtubule Destabilizing Agents (MDAs) . The 2-phenyl moiety aligns perfectly within the hydrophobic pocket of the colchicine binding site on


-tubulin.
  • Mechanism: Binding prevents the polymerization of tubulin dimers into microtubules.[1]

  • Outcome: Formation of abnormal mitotic spindles, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Key Data: Methoxy-substituted 3-formyl-2-phenylindoles have demonstrated IC

    
     values as low as 35 nM  in MCF-7 cell growth inhibition and 1.5 
    
    
    
    M
    in direct tubulin polymerization assays [1].
Anti-Inflammatory Specificity: The COX-2 Niche (3-PI)

3-Phenylindole derivatives, particularly those with a sulfonyl group (e.g., SO


Me) on the phenyl ring, are designed to fit the larger hydrophobic channel of the COX-2 enzyme .
  • Mechanism: The "L"-shape of 3-PI allows the phenyl group to access the side pocket of COX-2, a feature absent in the constitutive COX-1 isoform.

  • Outcome: Reduction of pro-inflammatory prostaglandins (PGE

    
    ) without the gastrointestinal side effects associated with COX-1 inhibition.
    
  • Key Data: 2-sulfonyphenyl-3-phenylindoles have shown Selectivity Indexes (COX-1 IC

    
     / COX-2 IC
    
    
    
    ) exceeding 300 , superior to clinical standards like Celecoxib in specific assays [5].[3]

Mechanistic Pathways (Visualized)

2-Phenylindole: Tubulin Destabilization Pathway

This diagram illustrates the cascade initiated by 2-PI binding to tubulin.

G Compound 2-Phenylindole Derivative Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds with high affinity Process1 Inhibition of Tubulin Polymerization Target->Process1 Blocks dimer addition Process2 Microtubule Destabilization Process1->Process2 Checkpoint Spindle Assembly Checkpoint Activation Process2->Checkpoint Mitotic failure Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Outcome Apoptosis (Cell Death) Arrest->Outcome

Caption: Mechanism of action for 2-Phenylindole derivatives inducing apoptosis via tubulin inhibition.

3-Phenylindole: COX-2 Selective Inhibition

This diagram details the anti-inflammatory mechanism of 3-PI.

G Substrate Arachidonic Acid Enzyme COX-2 Enzyme (Inducible) Substrate->Enzyme Product Prostaglandin E2 (PGE2) Enzyme->Product Inhibitor 3-Phenylindole Derivative (Sulfonylated) Inhibitor->Enzyme Selective Binding (Side Pocket) Block Inhibition Inhibitor->Block Effect Inflammation & Pain Product->Effect Block->Product Reduced Synthesis

Caption: Selective inhibition of COX-2 by 3-Phenylindole derivatives to reduce inflammatory mediators.

Experimental Protocols

Synthesis of 2-Phenylindole (Fischer Indole Synthesis)

Objective: Synthesis of the 2-PI core from acetophenone. Reference: Validated via Organic Syntheses and BenchChem protocols [2, 3].

  • Reagents: Acetophenone (0.033 mol), Phenylhydrazine (0.033 mol), Polyphosphoric acid (PPA) or ZnCl

    
    .[1]
    
  • Step 1 (Hydrazone Formation):

    • Mix acetophenone and phenylhydrazine.[1][5][6][7]

    • Warm on a steam bath for 1 hour.

    • Dissolve in ethanol, cool to crystallize acetophenone phenylhydrazone .[1]

  • Step 2 (Cyclization):

    • Mix the hydrazone with anhydrous ZnCl

      
       (ratio ~1:5 w/w) or PPA.[1]
      
    • Heat to 170°C in an oil bath. Stir vigorously.

    • Reaction is complete when white fumes evolve (approx. 5 mins).

  • Workup:

    • Cool and quench with water/HCl.[1]

    • Filter the crude solid.[1][6][7][8]

    • Recrystallization: Use 95% ethanol.

    • Yield: Typically 72-80%.[6] Melting Point: 188-189°C.

Synthesis of 3-Phenylindole (Pd-Catalyzed Direct Arylation)

Objective: Modern, regioselective synthesis of 3-PI avoiding isomer mixtures. Reference: Adapted from NIH / PubMed protocols [4].

  • Reagents: Indole (1.0 mmol), Iodobenzene (1.2 mmol), Pd(OAc)

    
     (5 mol%), Ligand (dppm), LiOH·H
    
    
    
    O (3.0 mmol).
  • Solvent: Degassed Water (Green chemistry approach).

  • Procedure:

    • Combine all reagents in a screw-cap vial.

    • Stir vigorously at 110°C for 18 hours.

  • Workup:

    • Cool to room temperature.[1][6][8]

    • Partition between 1M HCl and Ethyl Acetate.[1]

    • Extract aqueous layer with Ethyl Acetate.[1]

    • Dry organic layer over Na

      
      SO
      
      
      
      .[1]
  • Purification:

    • Flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).[1][9]

    • Yield: ~77%.[1] Melting Point: 82-85°C.

Tubulin Polymerization Assay (In Vitro)

Objective: Quantify the potency of the indole derivative against tubulin assembly.

  • Preparation: Use purified calf brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) + 1 mM GTP.[1]
    
  • Baseline: Cool tubulin solution to 4°C (depolymerized state).

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    M). Include Colchicine  (positive control) and DMSO  (negative control).
    
  • Measurement:

    • Transfer to a pre-warmed spectrophotometer cuvette (37°C).

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Polymerization manifests as an increase in turbidity (Absorbance).

    • Calculate IC

      
        as the concentration reducing the maximum polymerization rate/extent by 50% compared to control.
      

References

  • Methoxy-Substituted 3-Formyl-2-phenylindoles Inhibit Tubulin Polymerization. Journal of Medicinal Chemistry / ACS. [Link]

  • 2-Phenylindole Synthesis Procedure. Organic Syntheses. [Link][6][10]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. National Institutes of Health (PMC). [Link]

  • Synthesis and biological evaluation of substituted 2-sulfonyl-phenyl-3-phenyl-indoles: a new series of selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.